

(R)-(-)-2-Amino-3-methyl-1-butanol properties

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Compound of Interest

Compound Name: *D-Valinol*

Cat. No.: *B105835*

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An In-depth Technical Guide to (R)-(-)-2-Amino-3-methyl-1-butanol (**D-Valinol**)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, synthesis, and applications of (R)-(-)-2-Amino-3-methyl-1-butanol, a chiral amino alcohol commonly known as **D-Valinol**. This versatile compound serves as a critical building block in asymmetric synthesis and holds significant potential in pharmaceutical development.

Core Physicochemical Properties

(R)-(-)-2-Amino-3-methyl-1-butanol is the enantiomer of the more common L-Valinol and is derived from the amino acid D-valine. Its chirality makes it a valuable tool in stereoselective synthesis.

Property	Value	References
Molecular Formula	C ₅ H ₁₃ NO	[1][2][3]
Molecular Weight	103.16 g/mol	[1][2]
Appearance	White to light yellow low melting crystals or crystalline mass	
Melting Point	31.5-36 °C	
Boiling Point	189-190 °C (at 760 mmHg); 75-77 °C (at 8 mmHg)	
Density	~0.93 g/mL	
Optical Rotation ([α] _D ²⁰)	-16° (c=10 in ethanol)	
Solubility	Very soluble in water. Soluble in ethanol and most organic solvents.	
CAS Number	4276-09-9	

Synthesis of (R)-(-)-2-Amino-3-methyl-1-butanol

The synthesis of enantiomerically pure (R)-(-)-2-Amino-3-methyl-1-butanol is crucial for its application in asymmetric synthesis. Two primary methods are highlighted here: chemical reduction of D-valine and biocatalytic transamination.

Chemical Reduction of D-Valine with Lithium Aluminum Hydride (LiAlH₄)

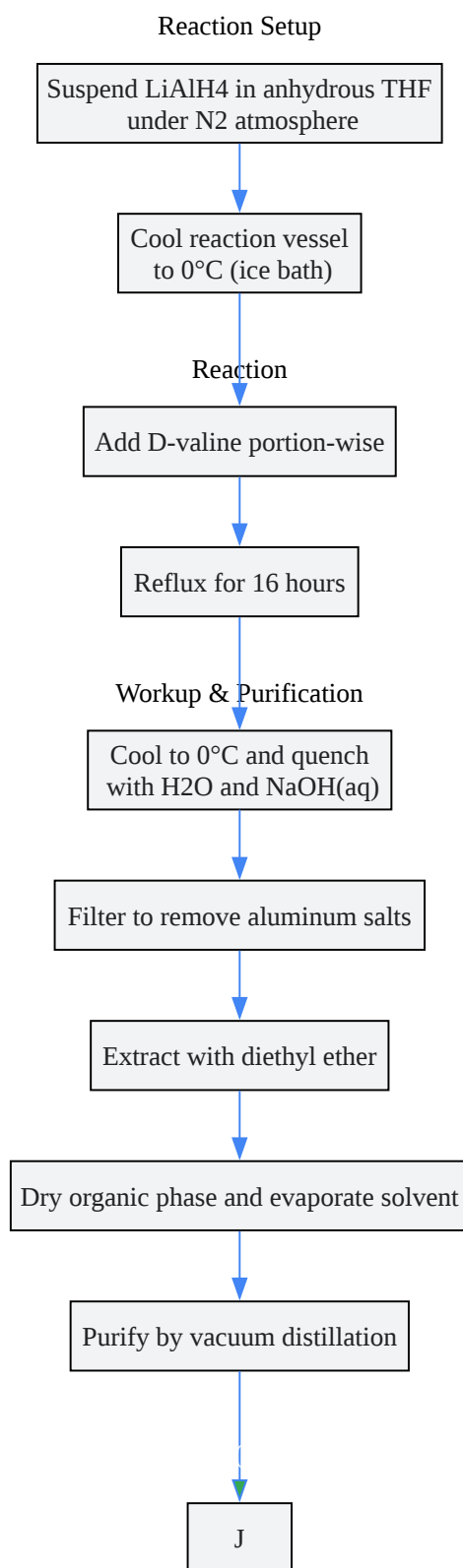
This is a common and effective method for the synthesis of **D-Valinol** from D-valine. The following protocol is adapted from a procedure for the synthesis of L-Valinol.

Experimental Protocol:

- **Reaction Setup:** An oven-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride

(1.5 equivalents) in anhydrous tetrahydrofuran (THF).

- **Addition of D-Valine:** The reaction vessel is cooled in an ice bath, and D-valine (1.0 equivalent) is added portion-wise to control the vigorous evolution of hydrogen gas.
- **Reflux:** After the addition is complete, the ice bath is removed, and the reaction mixture is brought to reflux and maintained for approximately 16 hours.
- **Quenching:** The reaction is cooled again in an ice bath, and the excess LiAlH_4 is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.
- **Workup:** The resulting white precipitate of aluminum salts is removed by filtration. The filter cake is washed with diethyl ether.
- **Purification:** The combined organic filtrates are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield (R)-(-)-2-Amino-3-methyl-1-butanol.



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Figure 1: Workflow for the synthesis of **D-Valinol** via LiAlH_4 reduction.

Biocatalytic Synthesis using ω -Transaminases

A greener alternative to chemical reduction is the use of ω -transaminases for the asymmetric synthesis of **D-Valinol** from a prochiral hydroxy ketone. This method offers high enantioselectivity and conversion rates under milder reaction conditions.

Experimental Protocol:

- **Enzyme and Substrate Preparation:** An appropriate (R)-selective ω -transaminase is prepared, often in the form of a whole-cell biocatalyst or as a purified enzyme. The prochiral substrate, 1-hydroxy-3-methyl-2-butanone, and an amine donor (e.g., 2-propylamine) are dissolved in a suitable buffer (e.g., phosphate buffer) or an organic solvent like methyl tert-butyl ether (MTBE).
- **Biocatalytic Reaction:** The enzyme preparation is added to the substrate solution. The reaction mixture is incubated at a controlled temperature with gentle agitation.
- **Reaction Monitoring:** The progress of the reaction is monitored by techniques such as HPLC to determine the conversion of the substrate and the enantiomeric excess of the product.
- **Workup and Purification:** Once the reaction reaches completion, the enzyme is removed (e.g., by centrifugation for whole-cell catalysts). The product is then extracted from the aqueous phase using an organic solvent. The solvent is evaporated, and the resulting (R)-(-)-2-Amino-3-methyl-1-butanol can be further purified if necessary.

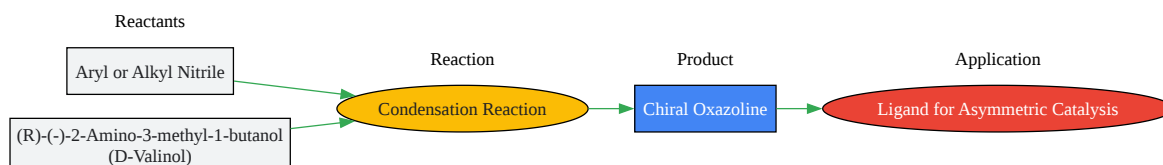
Applications in Drug Development and Asymmetric Synthesis

The primary application of (R)-(-)-2-Amino-3-methyl-1-butanol is as a chiral building block and a precursor to chiral auxiliaries and ligands for asymmetric catalysis.

Synthesis of Chiral Oxazolines

D-Valinol is frequently used to synthesize chiral oxazoline ligands. These ligands are instrumental in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, cyclopropanations, and conjugate additions. The synthesis of these oxazolines typically

involves the condensation of **D-Valinol** with a nitrile or a carboxylic acid derivative. A microwave-assisted protocol has been developed for a more efficient synthesis.



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Figure 2: Logical relationship of **D-Valinol** in the synthesis of chiral oxazolines.

Role in Pharmaceutical Synthesis

As a chiral intermediate, **D-Valinol** is valuable in the synthesis of complex, enantiomerically pure pharmaceutical compounds. Its incorporation into a drug molecule can significantly influence the drug's efficacy and safety by ensuring the correct stereochemistry for interaction with biological targets. While specific drug synthesis pathways involving **D-Valinol** are often proprietary, its role as a chiral building block is well-established in the pharmaceutical industry.

Conclusion

(R)-(-)-2-Amino-3-methyl-1-butanol is a key chiral molecule with significant applications in asymmetric synthesis and by extension, in the development of new pharmaceuticals. The availability of robust synthetic methods, both chemical and biocatalytic, ensures its accessibility for research and industrial applications. The continued exploration of its use in creating novel chiral ligands and intermediates will undoubtedly contribute to advancements in stereoselective chemistry and drug discovery.

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